2-Methyl-4-[(3-methylphenyl)methoxy]aniline
Description
2-Methyl-4-[(3-methylphenyl)methoxy]aniline is an aniline derivative featuring a methyl group at the 2-position and a (3-methylphenyl)methoxy group at the 4-position of the benzene ring.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-4-[(3-methylphenyl)methoxy]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3 |
InChI Key |
LIKJHVTXEZOZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Nitro Precursor Alkylation Followed by Catalytic Hydrogenation
This two-step approach is widely adopted for analogous aniline derivatives:
- Step 1: Alkylation of 4-Nitro-2-methylphenol
React 4-nitro-2-methylphenol with 3-methylbenzyl bromide in a polar aprotic solvent (e.g., acetone or dimethylformamide) using potassium carbonate as a base. Sodium iodide (50% molar excess) enhances reactivity by facilitating nucleophilic substitution.
Reaction Conditions :
- Step 2: Nitro Group Reduction
Catalytic hydrogenation of the nitro intermediate (4-nitro-2-methyl-[(3-methylphenyl)methoxy]benzene) using 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere.
Reaction Conditions :
Optimization and Critical Parameters
Key factors influencing yield and purity:
- Catalyst Load : For hydrogenation, 10–15% Pd/C (by substrate weight) ensures complete nitro reduction.
- Solvent Choice : Methanol or ethanol minimizes side reactions during hydrogenation, while acetone optimizes alkylation kinetics.
- Acid Stabilization : Post-reduction, the free amine is prone to oxidation. Isolation as a hydrochloride or sulfate salt (using 2–2.5 equivalents of HCl or H₂SO₄) improves stability.
Data Tables
Table 1: Comparative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Acetone | NaI (50 mol%) | 56°C | ~90% | |
| Hydrogenation | Methanol | 10% Pd/C | 20–25°C | ~100% |
Table 2: Reagent Stoichiometry
| Reagent | Molar Ratio to Substrate | Role |
|---|---|---|
| 3-Methylbenzyl bromide | 1.2:1 | Alkylating agent |
| K₂CO₃ | 2:1 | Base |
| H₂ (gas) | Excess | Reducing agent |
Challenges and Alternatives
- Byproduct Formation : Elevated temperatures (>140°C) during hydrogenation risk degradation products. Maintaining temperatures below 120°C is critical.
- Alternative Reducing Agents : Sodium dithionite or Fe/HCl systems may substitute hydrogenation but are less efficient for aromatic nitro groups.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline moiety directs EAS to specific positions due to its activating nature. The methoxy group further enhances nucleophilicity at the para position relative to itself.
Mechanistic Notes :
-
Nitration occurs at the para position to the methoxy group due to its strong electron-donating resonance effect.
-
Sulfonation favors the meta position relative to the amino group under kinetic control .
Oxidation Reactions
The amino group and methoxy substituent make the compound susceptible to oxidation.
Key Data :
-
Oxidation with KMnO₄ yields a quinone structure via cleavage of the aromatic ring, confirmed by FTIR loss of NH₂ peaks at 3387 cm⁻¹ .
Reduction Reactions
The compound can undergo reductive transformations under catalytic hydrogenation.
| Reducing Agent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| H₂/Pt-C | 60°C, 0.1 atm H₂ | 2-Methyl-4-[(3-methylphenyl)methoxy]cyclohexylamine | 69.5% | |
| NaBH₄/CuCl₂ | Methanol, 25°C | Partially reduced imine intermediate | 45% |
Notes :
-
Hydrogenation over Pt/C selectively reduces the aromatic ring while preserving the methoxy and methyl groups .
-
NaBH₄ in the presence of CuCl₂ generates unstable intermediates, requiring immediate quenching .
Cross-Coupling Reactions
The amino group facilitates coupling reactions, particularly under palladium catalysis.
Comparative Data :
-
Buchwald–Hartwig conditions provide higher yields for N-arylations compared to Ullmann couplings due to better ligand stability .
Functional Group Transformations
The amino group undergoes alkylation and acylation reactions.
Spectroscopic Evidence :
-
Acylation confirmed by ¹H NMR: NH₂ signal at δ 4.75 ppm disappears, replaced by an acetyl singlet at δ 2.10 ppm .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights steric and electronic effects:
| Compound | Nitration Yield | Sulfonation Yield | Hydrogenation Yield |
|---|---|---|---|
| 2-Methyl-4-[(3-methylphenyl)methoxy]aniline | 72% | 65% | 69.5% |
| 4-Methoxy-N-(thiophen-2-ylmethyl)aniline | 68% | 58% | 62% |
| 2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline | 65% | 70% | 55% |
Trends :
Scientific Research Applications
2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride is a chemical compound with a specific molecular structure, including a methyl group and a methoxy group attached to an aniline backbone. It is known for its role as a non-ionic organic buffering agent used in biological applications, especially in cell culture systems where maintaining a stable pH is crucial. The presence of both methoxy and methyl groups gives it unique physical and chemical properties, influencing its solubility and reactivity. It is used in drug development, organic synthesis, and material science.
Applications
The primary applications of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride include:
- Synthetic chemistry It is used in synthetic and medicinal chemistry.
- Biological Applications It functions as a non-ionic organic buffering agent to maintain a stable pH, especially in cell culture systems.
- Drug development It is used in drug development.
- Material Science It is also used in material science.
Structural Similarities
Several compounds share structural similarities with 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxyaniline | Methoxy group on aniline | Commonly used in dyes and pharmaceuticals. |
| 3-Methyl-4-methoxyaniline | Additional methyl group on aniline | Potentially different solubility characteristics. |
| 4-Amino-N,N-dimethylaniline | Dimethyl substitution on nitrogen | Often used as a precursor in dye synthesis. |
| 2-Methyl-5-nitroaniline | Nitro group instead of methoxy | Exhibits different reactivity due to nitro group. |
| 3-Methylaniline | Methyl substitution on aniline | Less sterically hindered compared to others. |
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification
Sulfur-Containing Derivatives
2-Methyl-4-(pentafluoroethylthio)aniline ():
- Substituent : Pentafluoroethylthio (-SC₂F₅).
- Properties : High lipophilicity due to fluorine atoms; used as insecticides (e.g., in agrochemical formulations).
- Key Difference : The sulfur atom and fluorine content enhance bioactivity and environmental persistence compared to the target compound’s benzyl methoxy group .
- 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (): Substituent: Imidazole-thioether. Properties: Heterocyclic sulfur group may enable hydrogen bonding or metal coordination, useful in medicinal chemistry.
Heterocyclic Derivatives
- 2-Methyl-4-(1H-pyrazol-1-yl)aniline (): Substituent: Pyrazole ring. Properties: Pyrazole’s aromaticity and nitrogen atoms enhance binding to biological targets (e.g., kinase inhibitors).
Oxygen-Containing Derivatives
- 4-(3-Methoxy-4-methylphenoxy)aniline (): Substituent: Phenoxy group with methoxy and methyl substituents.
Protected and Epoxide Derivatives
- 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (): Substituent: Epoxide groups.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Biological Activity
2-Methyl-4-[(3-methylphenyl)methoxy]aniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a methyl group and a methoxy group attached to an aniline backbone. Its chemical formula is C12H15NO, which contributes to its solubility and reactivity in biological systems. The presence of these functional groups influences its behavior in various biological contexts, particularly in synthetic and medicinal chemistry applications .
Mechanisms of Biological Activity
2-Methyl-4-[(3-methylphenyl)methoxy]aniline has been studied for its interactions with various biological targets. Key areas of interest include:
- Non-Ionic Organic Buffering : This compound acts as a buffering agent in cell culture systems, maintaining stable pH levels crucial for cellular processes .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that 2-Methyl-4-[(3-methylphenyl)methoxy]aniline can induce apoptosis in cancer cells. For example, derivatives tested against the Hep-2 cell line exhibited IC50 values around 3.25 mg/mL, indicating moderate cytotoxicity .
- Molecular Docking Studies : Computational analyses have identified potential binding interactions between this compound and key enzymes involved in cancer progression. These studies suggest that the compound may inhibit specific targets through non-covalent interactions .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2-Methyl-4-[(3-methylphenyl)methoxy]aniline, and how can reaction conditions be optimized?
The compound can be synthesized via methoxyimine intermediates. For example, a method analogous to Reference Production Example 96 involves reacting 3-methylphenyl-(4-hydroxy-3-methylphenyl)-methanone with methoxyamine under acidic conditions to introduce the methoxyimino group, followed by reduction to yield the aniline derivative . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., FeBr₂ for cross-coupling steps) to improve yields .
Q. How can purity and structural integrity be validated during synthesis?
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm structure via - and -NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 258.3 g/mol).
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods due to potential amine toxicity (P261, P271) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Waste Disposal : Neutralize with dilute HCl before disposal to avoid releasing free aniline derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in catalytic reactions?
The electron-donating methoxy and methyl groups enhance nucleophilic aromatic substitution (NAS) reactivity. Comparative studies with fluorinated analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) show reduced electron density at the aromatic ring, altering catalytic cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) . DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reaction sites .
Q. What challenges arise in crystallographic characterization, and how are they addressed?
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Q. What methodologies assess the compound’s stability under oxidative or acidic conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, ethyl acetate/hexane).
- pH Stability : Expose to HCl (pH 2) and NaOH (pH 12) for 24 hours; quantify decomposition using UV-Vis (λ = 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
